Product packaging for ETH 295(Cat. No.:CAS No. 69844-41-3)

ETH 295

Cat. No.: B1618717
CAS No.: 69844-41-3
M. Wt: 470.7 g/mol
InChI Key: UZKSGXIBTHOXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Foundations and Rationale for Investigating ETH 295

The investigation into compounds like this compound stems from the need for selective and reliable methods to detect heavy metal ions, which are significant environmental pollutants. The rationale for exploring acyclic amides as potential ionophores for lead ions was based on the understanding that the amide groups could act as coordination sites for metal cations. The specific design of this compound, with its flexible acyclic structure and strategically placed donor atoms, was hypothesized to provide a suitable three-dimensional cavity for the selective binding of lead(II) ions.

The development of synthetic ionophores is a significant area of research, as these molecules can mimic the function of natural ion channels and carriers, which play vital roles in biological systems by controlling the passage of ions across cell membranes. nih.gov The ability to create synthetic molecules with high selectivity for a particular ion is a key driver in the field of sensor technology and chemical biology.

Emerging Significance of this compound in Contemporary Chemical Biology

The primary and well-established significance of this compound lies in its application in analytical chemistry as a lead(II)-selective ionophore in ion-selective electrodes (ISEs). dss.go.thresearchgate.net These sensors are instrumental in the environmental monitoring of lead levels in various samples.

While the direct "emerging significance" of this compound in broader contemporary chemical biology is not extensively documented in recent literature, its role as a highly selective ionophore provides a foundation for potential future applications. Ionophores, in general, are increasingly being explored as tools to perturb and study ion homeostasis in biological systems, which can have implications for understanding and potentially treating diseases related to ion channel dysregulation, known as channelopathies. nih.gov The ability of synthetic ionophores to transport ions across cellular membranes makes them valuable for investigating the physiological and pathological roles of specific ions. wikipedia.org Although much of this research has focused on biologically prevalent ions like potassium, sodium, and calcium, the principles could be extended to study the toxicology of heavy metals like lead at a cellular level.

Overview of Research Trajectories for Novel Chemical Entities in the Field

The research trajectory for novel chemical entities like this compound is often characterized by a progression from fundamental design and synthesis to application-oriented development and, eventually, exploration in more complex systems.

Design and Synthesis: This initial phase involves the rational design of molecules based on theoretical principles of ion coordination and the development of efficient synthetic routes. For ionophores, this includes tailoring the molecular structure to achieve high selectivity for a target ion. acs.org

Characterization and Sensor Development: Once synthesized, new compounds undergo rigorous characterization of their physical, chemical, and ion-binding properties. For ionophores, this typically involves incorporation into sensor platforms, such as ion-selective electrodes or optical sensors (optodes), and evaluation of their performance metrics, including selectivity, sensitivity, and stability. researchgate.netnih.gov

Exploration of Broader Applications: With a well-characterized chemical tool in hand, researchers may then explore its utility in more complex environments. For an ionophore like this compound, this could involve its use in novel sensor formats for in-situ environmental monitoring or its application in biological research to investigate the cellular impacts of lead exposure. The broader field of synthetic ionophores is seeing a trend towards developing systems with potential therapeutic applications, including antimicrobial and anticancer agents. nih.gov

Detailed Research Findings

Research has demonstrated the efficacy of this compound as a lead-selective ionophore. When incorporated into a polyvinyl chloride (PVC) membrane, it forms the basis of a highly selective and stable potentiometric sensor for lead(II) ions. dss.go.th

Table 1: Performance Characteristics of this compound-based Lead-Selective Electrode

Parameter Finding Reference
Linear Response Slope 35.3 mV per pPb unit dss.go.th
Activity Range 10⁻⁵.² to 10⁻¹.⁰ M Pb(II) dss.go.th
Selectivity Selectivity factors (log kPb,M) were lower than -1.5 for many common ions. dss.go.th
Lifetime The electrode can be used for at least 2 months without a significant change in properties. dss.go.th

The selectivity of an ionophore is a critical parameter, indicating its ability to bind the target ion in the presence of other, potentially interfering ions. The low selectivity factors for the this compound-based electrode highlight its high preference for lead(II) ions over other cations.

Chemical Compound Information

Absence of Publicly Available Synthetic Methodologies for the Chemical Compound "this compound"

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the synthetic methodologies for the chemical compound designated as "this compound". While "this compound" is identified in some analytical chemistry literature, this information is exclusively related to its application as an ionophore in electrochemical sensors, with no details provided on its chemical synthesis.

The provided outline requests a detailed exploration of synthetic strategies, including total synthesis, modular approaches, and derivatization techniques for "this compound". However, the scientific community has not published research that would allow for a substantive discussion on these topics. The search results consistently point to "this compound" as a component in ion-selective electrodes, particularly for the detection of lead (PbII) ions. dss.go.thresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The name "this compound" appears to be a commercial identifier, and the synthetic route for its production is likely proprietary information held by its manufacturer.

Given the strict adherence required to the provided outline and the exclusion of content outside its scope, it is not possible to generate the requested article. The foundational information on the chemical synthesis of "this compound" is not present in the public domain. Any attempt to construct an article based on the requested structure would be speculative and lack the necessary scientific accuracy and verifiable research findings.

Therefore, this article cannot be generated as requested due to the absence of requisite information in the scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H54N2O4 B1618717 ETH 295 CAS No. 69844-41-3

Properties

IUPAC Name

N-heptyl-3-[3-[3-[heptyl(methyl)amino]-3-oxopropoxy]-2,2-dimethylpropoxy]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54N2O4/c1-7-9-11-13-15-19-28(5)25(30)17-21-32-23-27(3,4)24-33-22-18-26(31)29(6)20-16-14-12-10-8-2/h7-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKSGXIBTHOXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C(=O)CCOCC(C)(C)COCCC(=O)N(C)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337349
Record name Uranyl ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69844-41-3
Record name Uranyl ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Biology Innovations for Eth 295

Chemoenzymatic Synthesis and Biocatalysis in ETH 295 Production

A thorough review of scientific databases and chemical literature yielded no specific studies detailing the chemoenzymatic synthesis or the use of biocatalysis for the production of this compound. Chemoenzymatic synthesis combines chemical and enzymatic steps to create complex molecules, often leveraging the high selectivity and efficiency of enzymes. Biocatalysis, the use of natural catalysts like enzymes, is a powerful tool in green chemistry for sustainable production routes.

While these methodologies are widely applied for the synthesis of various chemical compounds, there is no documented application of these techniques for this compound. Research in this area would be novel and would require foundational studies to identify suitable enzymes and reaction conditions.

Development of Chemical Probes and Affinity Reagents based on this compound

Similarly, there is no available research on the development of chemical probes or affinity reagents derived from this compound. Chemical probes are small molecules used to study biological systems, while affinity reagents are used for the specific capture and detection of target molecules. The development of such tools based on this compound would necessitate an understanding of its biological targets and mechanism of action, which is not currently described in the literature beyond its ionophoric activity for lead.

The design of chemical probes or affinity reagents would involve modifying the core structure of this compound to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling, without compromising its binding affinity and selectivity for its target. As there is no information on these aspects, this remains a hypothetical area of research.

Data Tables

Due to the absence of specific research findings on the chemoenzymatic synthesis, biocatalysis, or the development of chemical probes and affinity reagents for this compound, no data tables can be generated.

Based on the conducted research, there is no publicly available scientific information about a chemical compound designated "this compound" that would allow for the creation of the detailed article as outlined. The search results did not yield any data regarding the molecular mechanism of action, biophysical characterization, kinetic and thermodynamic analysis, or its effects on biochemical cascades as a distinct chemical entity.

The term "this compound" in the provided search results refers to an Ethiopian landrace of barley ( Hordeum vulgare) that exhibits resistance to powdery mildew. This resistance is linked to a recessive allele, mlo-11, and its mechanism is a subject of study in plant genetics and pathology. This is distinct from a chemical compound and its interactions with macromolecules as specified in the requested article structure.

Therefore, it is not possible to generate a scientifically accurate article on the chemical compound "this compound" that adheres to the provided outline due to the absence of relevant research findings in the public domain.

Molecular Mechanism of Action of Eth 295

Investigation of Biochemical Cascades Modulated by ETH 295

Impact of this compound on Signal Transduction Pathways3.3. Cellular Reprogramming and Phenotypic Changes Elicited by this compound

Further investigation into the genetic and molecular basis of disease resistance in the this compound barley landrace could be conducted, but this would fall outside the explicit scope of the user's request for an article about a chemical compound. Adherence to scientific accuracy and the strict instructions provided precludes the creation of content based on a mistaken premise.

Identification and Validation of Molecular Targets of Eth 295

Methodologies for De Novo Target Identification of ETH 295

The initial phase of discovering the molecular targets of this compound involves a range of high-throughput and computational screening techniques designed to identify potential interacting partners from a complex biological milieu.

Genomic and Proteomic Screening for this compound-Interacting Partners

Genomic and proteomic approaches offer a broad-spectrum view of the potential molecular landscape with which this compound may interact. These methods allow for an unbiased screen of a vast number of genes and proteins.

Detailed Research Findings:

Similarly, proteomic screening, such as protein microarrays, could be employed. In this approach, a large number of purified proteins are spotted onto a solid support and then probed with a labeled version of this compound to identify direct binding partners.

Screening MethodPrinciplePotential Application for this compound
Genomic Screening (e.g., CRISPR/Cas9 screen) Systematically knocking out or activating genes to identify those that modulate cellular response to a compound.Identification of genes whose loss or overexpression alters cellular sensitivity to this compound, pointing to their products as potential targets or pathway components.
Proteomic Screening (e.g., Protein Microarray) Immobilizing a large number of proteins and testing for direct binding with a labeled compound.Direct identification of proteins that physically interact with this compound.

Affinity Purification-Mass Spectrometry Approaches for this compound Targets

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying proteins that bind to a small molecule within a complex mixture, such as a cell lysate.

Detailed Research Findings:

In the context of this compound, an AP-MS experiment would typically involve immobilizing the compound on a solid support (e.g., beads). This "bait" is then incubated with a cellular extract. Proteins that bind to this compound are "pulled down" and subsequently identified using mass spectrometry. While specific AP-MS studies for this compound are not documented in available literature, this methodology has been successfully applied to identify the protein targets of numerous other small molecules. For example, a study on uranyl ions, for which this compound is an ionophore, utilized immobilized metal affinity chromatography (IMAC) to capture and identify uranyl-binding proteins from human serum. This approach could be adapted for this compound to elucidate its direct protein interactome.

TechniqueDescriptionRelevance to this compound Target ID
Affinity Purification-Mass Spectrometry (AP-MS) A "bait" molecule (e.g., immobilized this compound) is used to capture interacting proteins ("prey") from a cell lysate, which are then identified by mass spectrometry.Enables the identification of proteins that form stable complexes with this compound in a near-native environment.
Immobilized Metal Affinity Chromatography (IMAC) A related technique where metal ions are immobilized to capture metalloproteins.While used for the target ion (uranyl), a similar principle could be applied by immobilizing this compound itself to find its binding partners.

Computational Target Prediction and Ligand-Based Virtual Screening for this compound

Computational methods provide an in silico approach to predict potential molecular targets for a given compound, thereby guiding and prioritizing experimental validation efforts.

Detailed Research Findings:

For this compound, computational target prediction could involve two main strategies. The first, a structure-based approach, would use the three-dimensional structure of this compound to screen databases of protein structures for potential binding sites. The second, a ligand-based approach, would compare the chemical features of this compound to those of known ligands with established protein targets. If this compound shares significant similarity with a known drug, it is plausible that it may interact with the same target.

Currently, there are no published computational studies specifically predicting the biological targets of this compound. However, the tools and databases for such predictions are widely available and represent a valuable first step in a target identification campaign.

Computational MethodApproachUtility for this compound
Structure-Based Virtual Screening Docking the 3D structure of this compound into the binding sites of a library of protein structures to predict binding affinity.Prediction of potential protein targets based on structural complementarity.
Ligand-Based Virtual Screening Comparing the chemical properties of this compound to a database of compounds with known biological targets to find similarities.Hypothesis generation for potential targets based on the principle that similar molecules may have similar biological activities.

Rigorous Validation of Putative Molecular Targets of this compound

Once a list of putative molecular targets for this compound is generated, a series of rigorous validation experiments are necessary to confirm these interactions and establish their biological relevance.

Genetic Manipulation of Candidate Target Expression (Knockout, Knockdown, Overexpression)

Altering the expression levels of a candidate target gene within a cellular system is a cornerstone of target validation.

Detailed Research Findings:

If a specific protein is hypothesized to be the target of this compound, its functional relevance can be tested by genetically manipulating its expression. For example, using CRISPR/Cas9 to knock out the gene encoding the target protein should, in theory, render the cells resistant to the effects of this compound if the compound's activity is solely dependent on this target. Conversely, overexpressing the target protein might sensitize the cells to this compound. While no such studies have been reported for this compound, this approach is a gold standard in pharmacology for confirming the on-target effects of a compound.

Recombinant Protein-Based Assays for Direct this compound-Target Interaction Confirmation

To confirm a direct physical interaction between this compound and a putative target protein, in vitro assays using purified recombinant protein are essential.

Detailed Research Findings:

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays can be used to quantify the binding affinity and kinetics between this compound and a purified candidate protein. These methods provide direct evidence of a physical interaction and can determine the strength of this interaction. For instance, a fluorescence affinity assay has been developed to study the binding of uranyl to native proteins, a method that could be adapted to investigate the direct interaction of this compound with its potential protein targets.

Validation MethodPrincipleConfirmation Provided
Genetic Manipulation (e.g., Knockout) Removing the expression of the candidate target gene.Functional confirmation that the target is necessary for the compound's activity in a cellular context.
Recombinant Protein Assays (e.g., SPR, ITC) Measuring the direct binding between the compound and a purified protein in vitro.Direct, quantitative evidence of a physical interaction between this compound and the putative target.

Based on a comprehensive search of available information, there is no identifiable chemical compound referred to as "this compound" in the scientific literature. The search results did not yield any data related to a chemical entity with this designation, and therefore, no information exists concerning the "" or any associated "Rescue Experiments and Functional Complementation Studies."

The searches for "this compound" primarily identified an Ethiopian landrace of barley, designated "this compound," which has been studied for its resistance to powdery mildew. nih.gov Research on this barley variety involves genetic analysis and complementation to understand the basis of its disease resistance, but this is distinct from the study of a chemical compound's molecular targets. nih.gov

Other search results included references to unrelated subjects such as:

A clinical trial compound designated ASTX295 , which is an antagonist of Murine Double Minute 2 (MDM2). astx.com

General scientific concepts like functional complementation assays and target identification methodologies. nih.govnih.govnih.gov

Various financial and cryptocurrency-related topics where the number "295" appears. boursorama.comcoinmarketcap.comtipranks.comboursorama.comblockchain.newsmarketscreener.com

Without any scientific data on a chemical compound named "this compound," it is not possible to generate the requested article on its molecular targets or the functional studies to confirm them. The information required to fulfill the detailed outline provided does not appear to be available in the public domain.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Eth 295

Systematic Structural Modification of ETH 295 and Its Influence on Biological Activity

While extensive studies detailing systematic modifications of the this compound molecule are limited in the public domain, the principles of ionophore design and analysis of its constituent parts provide significant insight into its function. The biological activity of this compound is defined by its ability to selectively bind Pb²⁺ and transport it across a lipophilic membrane, generating a measurable potential.

This compound, an acyclic diamide, possesses several key structural components that contribute to its ionophoric properties. Its chemical name is N,N'-Diheptyl-N,N',6,6-tetramethyl-4,8-dioxaundecanediamide. chemsrc.com The potency and selectivity of this molecule can be attributed to the cooperative action of its substructures:

Oxygen Ligand Atoms : The molecule contains three crucial oxygen atoms—two from the amide carbonyl groups and one from the ether linkage—that act as Lewis basic sites. These atoms arrange to form a pseudo-cavity that is sterically and electronically favorable for coordinating with the Pb²⁺ ion. For acyclic amide ionophores, the number and spatial distribution of oxygen atoms are primary determinants of ion selectivity. rsc.org

Amide Groups : The two amide functional groups are central to the ionophore's function. The carbonyl oxygens are the primary binding sites for the cation. The planarity and electronic nature of the amide bond influence the rigidity and conformational flexibility of the molecule, allowing it to adopt a low-energy conformation around the target ion.

Lipophilic Alkyl Chains : The molecule features N-heptyl groups. These long, nonpolar alkyl chains ensure high lipophilicity, which is essential for the ionophore to remain partitioned within the organic polymer membrane of an ion-selective electrode (ISE). They also create a hydrophobic exterior around the complexed cation, shielding it from the aqueous phase and facilitating its transport across the membrane.

Molecular Backbone : The flexible ether-containing backbone connects the two amide groups. This flexibility allows the ionophore to wrap around the Pb²⁺ ion, enabling the oxygen ligand atoms to achieve an optimal coordination geometry for stable complex formation.

Research on various amides and oxamides as ionophores has shown that the specific arrangement and number of oxygen ligand atoms directly influence membrane properties and selectivity coefficients. rsc.org In membranes incorporating this compound, favorable analytical results for lead sensing are achieved, demonstrating high selectivity against many other common cations. rsc.orgdss.go.th

The table below summarizes the potentiometric selectivity coefficients for an this compound-based membrane, illustrating its high selectivity for Pb²⁺.

Interfering Ion (M)Selectivity Coefficient (log kpotPb,M)
Ag⁺-1.1
H⁺-1.3
Cu²⁺-2.7
Cd²⁺-2.9
Ca²⁺-3.5
K⁺-3.6
Na⁺-3.7
Zn²⁺-3.7
Ni²⁺-3.8
Mg²⁺-3.9
Ba²⁺-3.9
Sr²⁺-4.0
Li⁺-4.1
NH₄⁺-4.2
(Data sourced from Malinowska, E. Analyst, 1990) rsc.org

A pharmacophore model represents the essential three-dimensional arrangement of features necessary for a molecule's biological activity. For the ionophore this compound, the key pharmacophoric features for Pb²⁺ binding are:

Three Lewis Basic Sites : The spatial arrangement of the two carbonyl oxygens and one ether oxygen creates a defined pattern of cation-binding points. The distances between these oxygen atoms are critical for matching the ionic radius and coordination preference of Pb²⁺.

Hydrophobic/Lipophilic Regions : The heptyl groups define the hydrophobic regions of the pharmacophore. These are essential for membrane compatibility and for creating the nonpolar shell around the complexed ion.

Conformational Flexibility : While not a physical feature, the molecule's ability to adopt a specific low-energy conformation upon binding is a crucial part of its mechanism. The flexible backbone allows the pharmacophoric features (the oxygen atoms) to align perfectly for optimal interaction with the target ion.

The combination of precisely positioned ligand atoms within a flexible, lipophilic scaffold constitutes the pharmacophore responsible for the potent and selective binding of Pb²⁺ by this compound.

Computational Approaches in SAR and SMR for this compound

While specific computational studies published for this compound are scarce, computational chemistry provides powerful tools for understanding the SAR and SMR of ionophores. Such methods are routinely applied in the field to rationalize experimental findings and predict the properties of novel compounds. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are instrumental in visualizing and analyzing the interaction between an ionophore and its target ion at an atomic level.

Molecular Docking : This technique could be used to predict the preferred binding pose of this compound with a Pb²⁺ ion. A docking simulation would place the flexible this compound molecule around the cation and score the resulting conformations based on binding energy. This would reveal the most stable coordination geometry, identifying which oxygen atoms are primarily involved in the interaction and their precise spatial arrangement.

Molecular Dynamics (MD) Simulations : Following docking, an MD simulation could be run on the this compound-Pb²⁺ complex. This simulation tracks the movements of all atoms over time, providing insights into the stability of the complex, the flexibility of the ionophore when bound, and the role of solvent molecules. MD simulations can validate the binding mode predicted by docking and calculate the free energy of binding, a theoretical measure of affinity.

QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a series of this compound analogues were synthesized and tested, a QSAR model could be developed.

The process would involve:

Creating a Dataset : A series of this compound analogues with varied structural features (e.g., different alkyl chain lengths, modified backbones) would be synthesized.

Measuring Activity : The Pb²⁺ selectivity of each analogue would be experimentally measured.

Calculating Descriptors : For each analogue, a set of molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, electronic properties) would be calculated.

Model Building : Statistical methods would be used to build an equation that correlates the descriptors with the measured selectivity.

Such a QSAR model would be invaluable for predicting the selectivity of new, unsynthesized analogues, thereby accelerating the discovery of more potent and selective ionophores while reducing the need for extensive synthesis and testing.

Structural Biology of this compound-Target Interactions

The most definitive method for understanding the interaction between an ionophore and its target ion is through structural biology techniques, primarily single-crystal X-ray crystallography. An X-ray crystal structure of the this compound-Pb²⁺ complex would provide precise, high-resolution data on the binding mechanism.

Specifically, a crystal structure would reveal:

Exact Coordination Geometry : It would show the precise 3D arrangement of the oxygen ligand atoms around the central Pb²⁺ ion.

Bond Lengths and Angles : The exact distances between the oxygen atoms and the lead ion could be measured, providing direct evidence of the strength and nature of the coordinative bonds.

Conformational State : The structure would capture the exact conformation adopted by the flexible this compound molecule upon ion binding, showing how it folds to create the binding pocket.

Currently, a publicly available crystal structure of the this compound-Pb²⁺ complex has not been reported in the literature. Such a structure would be a significant contribution to the field, providing a definitive template for the rational design of next-generation lead-selective ionophores.

Crystallography and Cryo-Electron Microscopy of this compound-Bound Protein Structures

A comprehensive search of scientific databases reveals a lack of studies that have successfully determined the three-dimensional structure of this compound in complex with a protein using X-ray crystallography or cryo-electron microscopy (cryo-EM). Such studies are fundamental in understanding the precise binding mode, intermolecular interactions, and conformational changes that occur upon complex formation.

In a typical crystallographic study, the compound of interest is co-crystallized with its target protein, and the resulting crystal is subjected to X-ray diffraction. The diffraction pattern provides information to calculate the electron density map and, subsequently, the atomic-level three-dimensional structure of the complex. This would reveal the specific amino acid residues involved in binding this compound and the geometry of the binding pocket.

Cryo-EM, a technique that has gained prominence for large and flexible protein complexes, would involve flash-freezing a solution of the this compound-protein complex and imaging the individual particles with an electron microscope. The resulting images are then used to reconstruct a three-dimensional model of the complex.

The absence of such structural data for this compound-protein complexes limits the detailed, structure-based understanding of its mechanism of action at a molecular level, should it have any direct protein targets. The inherent flexibility of this compound may present challenges to crystallization and high-resolution structural determination.

NMR Spectroscopy for Solution-State Conformations of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing insights that are complementary to solid-state techniques like crystallography. However, there is no available literature detailing NMR studies of this compound in complex with a protein.

Such an investigation would typically involve isotope labeling (e.g., with ¹³C and ¹⁵N) of the protein or the ligand. A suite of NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Nuclear Overhauser Effect Spectroscopy (NOESY), and transfer NOESY (trNOESY), could then be employed.

HSQC titrations would help to identify the amino acid residues of the protein that are in the binding interface by monitoring changes in their chemical shifts upon addition of this compound. NOESY experiments could reveal through-space proximities between protons on this compound and the protein, allowing for the calculation of the three-dimensional structure of the complex in solution. This would provide valuable information on the conformational changes that both the protein and this compound undergo upon binding.

Without such studies, the solution-state conformation of any potential this compound-protein complex remains speculative.

No Publicly Available Preclinical Data for Chemical Compound "this compound"

Extensive searches for the chemical compound designated "this compound" have yielded no publicly available scientific literature or data corresponding to its preclinical molecular and cellular characterization. The requested in-depth article focusing on cell-based assays, pharmacological profiling, and molecular interactions of "this compound" cannot be generated due to the absence of any specific research findings on this compound in the public domain.

The search for information encompassed a variety of terms related to the user's outline, including "this compound cell-based assays," "this compound functional assays," "this compound H295R cell line," "this compound cellular uptake," "this compound metabolism," "this compound cellular pathway perturbation," "this compound receptor binding assays," and "this compound enzyme activity modulation." None of these inquiries produced results that specifically mention or provide data on a compound named "this compound."

The provided outline presumes the existence of a body of research for "this compound" that would allow for a detailed discussion of its in vitro properties. This includes its activity in primary cell cultures and specific cell lines like the H295R line, its cellular transport and metabolic fate, its effects on cellular pathways, and its direct interactions with receptors and enzymes.

Without any foundational research data, it is not possible to construct the requested scientific article. The creation of data tables and detailed research findings is contingent on the availability of published studies. Therefore, all sections and subsections of the proposed article outline, from "6.1. Cell-Based Assays for this compound Activity" to "6.2.2. Enzyme Activity Modulation by this compound in Cell-Free and Reconstituted Systems," remain unaddressable.

It is possible that "this compound" is an internal, proprietary designation for a compound not yet disclosed in public research, or a misnomer for another chemical entity. Until research on "this compound" is published and becomes accessible, a comprehensive and scientifically accurate article as requested cannot be compiled.

Preclinical in Vitro and in Vivo Molecular and Cellular Characterization of Eth 295

Interactions of Eth 295 with Broader Biological Systems and Pathways

Impact of Ethionamide on Core Metabolic Pathways

Ethionamide's primary mechanism of action is intricately linked to the disruption of core metabolic pathways essential for the survival and virulence of Mycobacterium tuberculosis. As a prodrug, Ethionamide requires activation within the mycobacterial cell to become effective. This activation is carried out by the monooxygenase EthA, which is regulated by the transcriptional repressor EthR. Once activated, Ethionamide targets the synthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.

Modulation of Mycolic Acid Biosynthesis

Ethionamide is a structural analog of isoniazid (INH) and, like INH, it significantly inhibits the synthesis of mycolic acids. These long-chain fatty acids are crucial for the structural integrity and low permeability of the mycobacterial cell envelope. The activated form of Ethionamide forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form the meromycolic chain of mycolic acids.

However, the effect of Ethionamide on mycolic acid synthesis is not identical to that of Isoniazid. Studies have shown that while Isoniazid inhibits the synthesis of all types of mycolic acids in susceptible strains, Ethionamide's impact can be more specific. For instance, it has been observed to inhibit the synthesis of oxygenated species of mycolic acid, while the synthesis of diunsaturated acids may be only slightly altered or even increased. This differential effect may contribute to the lack of complete cross-resistance between the two drugs.

The inhibition of mycolic acid synthesis by Ethionamide leads to a loss of acid-fastness and compromises the structural integrity of the cell wall, ultimately contributing to the bactericidal or bacteriostatic effect of the drug, depending on its concentration and the susceptibility of the organism.

Interference with Central Carbon Metabolism and Energy Homeostasis

The FAS-II pathway is a critical component of the bacterium's lipid metabolism, which is central to its ability to establish and maintain infection. The precursors for mycolic acid synthesis are derived from the fatty acid synthase-I (FAS-I) system, which is linked to the central carbon metabolism through intermediates like acetyl-CoA and malonyl-CoA. By inhibiting a key enzyme in the FAS-II pathway, Ethionamide disrupts the flow of carbon towards the production of these essential cell wall components. This disruption can lead to an accumulation of fatty acid precursors and a redirection of metabolic fluxes, impacting other interconnected pathways such as the tricarboxylic acid (TCA) cycle and glycolysis.

Furthermore, maintaining redox homeostasis is crucial for the survival of M. tuberculosis within the host. The activation of Ethionamide itself is a redox process, and its subsequent inhibition of InhA, an NADH-dependent enzyme, can perturb the cellular NAD+/NADH balance, a key indicator of the cell's energetic and redox state. The bacterium's ability to adapt its central carbon metabolism is a known mechanism for developing drug tolerance, and the metabolic shifts induced by Ethionamide are a critical aspect of its antimicrobial action.

Cross-Talk and Interconnectivity of Ethionamide with Other Biological Systems

The efficacy of Ethionamide is not solely dependent on its direct interaction with its primary target but is also influenced by its interplay with other molecules and biological systems.

Synergistic and Antagonistic Molecular Interactions of Ethionamide with Other Agents

Ethionamide is often used in combination with other antitubercular drugs, and its interactions can be either synergistic or antagonistic.

Synergistic Interactions:

Isoniazid (INH): Although they share a common target in InhA, the combination of Ethionamide and Isoniazid can be beneficial. Ethionamide can boost the levels of Isoniazid, though this can also increase the risk of adverse effects like peripheral neuropathy and hepatotoxicity.

EthR Inhibitors: The expression of the EthA enzyme, which activates Ethionamide, is negatively regulated by the EthR repressor. Small molecules that inhibit EthR can "boost" the efficacy of Ethionamide by increasing its activation. This allows for the use of lower doses of Ethionamide, potentially reducing its toxicity.

Pyrazinamide (PZA): In some clinical settings, Ethionamide has been shown to be effective in combination with PZA for treating tuberculosis patients infected with strains resistant to other drugs.

Antagonistic/Adverse Interactions:

Rifampicin: High rates of hepatotoxicity have been reported when Ethionamide is taken with Rifampicin.

Cycloserine: When administered with Cycloserine, there have been reports of seizures, indicating a need for careful monitoring.

Alcohol: Excessive alcohol ingestion should be avoided as it may provoke a psychotic reaction in patients taking Ethionamide.

AgentType of InteractionObserved Effect
Isoniazid (INH)Synergistic/AdverseBoosts INH levels; increased risk of peripheral neuropathy and hepatotoxicity.
EthR InhibitorsSynergisticIncreases Ethionamide activation, boosting its potency.
Pyrazinamide (PZA)SynergisticEffective in combination for treating resistant tuberculosis.
RifampicinAdverseHigh rates of hepatotoxicity.
CycloserineAdverseReports of seizures.
AlcoholAdverseMay provoke a psychotic reaction.

Impact on Microbiome or Host-Pathogen Interactions

The long-term administration of antibiotics, including Ethionamide, can have a significant impact on the host's gut microbiome. While specific studies focusing solely on Ethionamide's effect are limited, research on antitubercular drugs as a class indicates that they can disrupt the balance of microbial communities in the gut. This dysbiosis can have several consequences for the host-pathogen interaction.

Furthermore, the host's metabolism and the gut microbiome are intricately linked. The microbiome can influence the metabolism of drugs, potentially affecting their bioavailability and efficacy. Conversely, drugs can alter the metabolic output of the microbiome. While the direct impact of Ethionamide on the microbiome is an area requiring more research, the general understanding of antibiotic-microbiome interactions suggests that the therapeutic outcome of Ethionamide treatment could be influenced by the state of the patient's gut microbiota. The interplay between the drug, the pathogen, the host immune system, and the microbiome is a complex network that ultimately determines the success of tuberculosis therapy.

Mechanisms of Resistance to Eth 295 and Strategies for Overcoming Them if Applicable to Its Biological Role

Elucidation of Acquired Resistance Mechanisms to Ethionamide

Acquired resistance to Ethionamide in Mycobacterium tuberculosis is a multifaceted process, primarily involving genetic alterations that interfere with the drug's activation, target interaction, or cellular concentration.

Ethionamide is a prodrug that, once activated, targets the enoyl-acyl carrier protein reductase InhA, an essential enzyme in the mycolic acid biosynthesis pathway of the bacterial cell wall. nih.govnih.govresearchgate.net Mutations within the inhA structural gene or its promoter region are a significant cause of resistance. These mutations can lead to resistance against both Ethionamide and Isoniazid (INH), a structurally similar first-line anti-TB drug that also targets InhA. nih.govresearchgate.net

Alterations in the InhA protein can reduce the binding affinity of the activated Ethionamide-NAD adduct, thereby diminishing its inhibitory effect on mycolic acid synthesis. nih.gov Similarly, mutations in the promoter region of inhA can lead to the overexpression of the InhA enzyme. This overproduction results in a drug titration effect, where the concentration of the activated drug is insufficient to inhibit the larger quantity of the target enzyme, leading to resistance. nih.gov

For Ethionamide to exert its antibacterial effect, it must be metabolically activated within the mycobacterial cell. nih.govresearchgate.net This activation is carried out by a mono-oxygenase enzyme called EthA, which is encoded by the ethA gene (also known as etaA or Rv3854c). nih.govnih.govresearchgate.net The expression of ethA is negatively regulated by a transcriptional repressor, EthR. nih.gov

Mutations in the ethA gene are the most common mechanism of high-level Ethionamide resistance. These mutations can lead to a non-functional or poorly functional EthA enzyme, which is then unable to convert the Ethionamide prodrug into its active form. nih.govnih.gov Consequently, the drug remains inert and cannot inhibit its target, InhA. Similarly, mutations that upregulate the expression or activity of the EthR repressor can lead to decreased production of the EthA enzyme, also resulting in reduced drug activation and subsequent resistance. nih.gov

GeneFunctionConsequence of Mutation
inhAEncodes the drug target, enoyl-ACP reductaseReduced binding of activated ETH; overexpression of the target
ethAEncodes the activating enzyme, a mono-oxygenaseImpaired or absent activation of the ETH prodrug
ethREncodes a transcriptional repressor of ethAIncreased repression of ethA, leading to reduced activation of ETH

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to be effective. nih.gov The overexpression of these pumps is a recognized mechanism of drug resistance in bacteria and can contribute to multidrug-resistant phenotypes. nih.gov While mutations in the activation and target pathways are the primary drivers of Ethionamide resistance, efflux pumps can also play a role in reducing the susceptibility of M. tuberculosis to this and other anti-tubercular agents.

Advanced Research Methodologies and Technological Innovations for Eth 295 Studies

High-Throughput Screening Platforms for ETH 295 and its Interactome

High-throughput screening (HTS) platforms are instrumental in rapidly evaluating large numbers of compounds or conditions. For this compound, HTS could be employed to explore its interactions beyond its known affinity for uranyl ions. This methodology involves automating the testing of thousands to millions of samples, enabling the identification of novel binding partners or functional responses.

Potential Applications of HTS in this compound Research:

Identification of New Ion Selectivity: Given this compound's role as an ionophore, HTS could be used to screen its selectivity and affinity for a wide range of other metal ions or charged species in various chemical environments. This could reveal additional sensing capabilities or potential chelating properties.

Optimization of Sensor Performance: HTS could facilitate the rapid testing of different membrane compositions or experimental conditions to optimize the performance of this compound-based potentiometric sensors, such as improving detection limits, response times, or stability.

Exploration of Chemical Reactivity: While not extensively documented, HTS could be adapted to investigate this compound's reactivity with various chemical libraries, potentially revealing novel reaction pathways or degradation mechanisms under different conditions.

Integrative Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in this compound Research

Integrative omics technologies provide a holistic view of biological systems by analyzing large sets of biological molecules. While this compound is primarily known as a chemical reagent, if it were to interact with biological systems (e.g., in environmental contamination studies or accidental exposure), omics approaches could elucidate its potential effects.

Genomics: The study of an organism's complete set of DNA. For this compound, genomic analysis might be relevant if long-term exposure leads to genetic mutations or alterations in DNA repair mechanisms in model organisms.

Transcriptomics: The study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression. Exposure to this compound could theoretically induce changes in gene expression profiles within cells or tissues, indicating cellular stress responses or adaptive mechanisms.

Proteomics: The large-scale study of proteins. Proteomic analysis could reveal alterations in protein abundance, modifications, or interactions in response to this compound, providing insights into affected cellular pathways.

Metabolomics: The study of small molecule metabolites. Metabolomic profiling could identify changes in metabolic pathways, indicating how a biological system processes or responds to the presence of this compound.

Hypothetical Data Table: Potential Omics Changes Upon Exposure to a Hypothetical Compound (Illustrative)

Omics LayerPotential ChangeIndicative Pathway/Process
TranscriptomicsUpregulation of stress response genesOxidative stress, detoxification
ProteomicsAltered levels of ion transport proteinsMembrane integrity, ion homeostasis
MetabolomicsAccumulation of specific metabolic intermediatesDisrupted metabolic cycles

It is important to note that specific detailed research findings or data tables derived from integrative omics technologies applied to this compound are not publicly available. The application of these technologies would be contingent on the compound demonstrating significant biological interactions.

Advanced Imaging Techniques for Subcellular Localization and Dynamic Interactions of this compound

Advanced imaging techniques offer high-resolution visualization of molecules and their dynamics within complex systems. If this compound were to be studied in a cellular or biological context, these techniques would be invaluable.

Fluorescence Microscopy: Could be used if this compound or a derivative could be fluorescently tagged to observe its distribution within cells or its association with specific cellular compartments.

Confocal Microscopy: Provides optical sectioning, allowing for 3D reconstruction of this compound localization and its co-localization with other cellular markers.

Super-Resolution Microscopy (e.g., STED, STORM): Could offer insights into the precise subcellular localization of this compound at the nanoscale, revealing its interactions with organelles or macromolecular complexes.

Atomic Force Microscopy (AFM): Could be utilized to study the interaction of this compound with surfaces at the nanoscale, such as sensor membranes or biological interfaces.

Currently, specific detailed research findings or data tables from advanced imaging techniques focusing on the subcellular localization and dynamic interactions of this compound are not publicly available.

Artificial Intelligence and Machine Learning Applications in this compound Discovery and Mechanism Elucidation

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling predictive modeling, data analysis, and the discovery of new insights from complex datasets.

Potential AI/ML Applications in this compound Research:

Predictive Modeling of Ion Selectivity: ML algorithms could be trained on existing ionophore data to predict this compound's affinity for various ions based on its chemical structure, potentially identifying new targets or optimizing its design for specific applications.

Structure-Activity Relationship (SAR) Studies: AI models could analyze structural variations of this compound and correlate them with changes in its uranyl ion sensing capabilities, guiding the rational design of improved ionophores.

Synthesis Optimization: ML algorithms could optimize synthetic routes for this compound by predicting reaction yields, identifying optimal conditions, and minimizing byproducts.

Data Analysis in Sensor Development: AI could process large datasets generated during sensor testing, identifying subtle patterns or anomalies that might indicate performance issues or opportunities for improvement.

Hypothetical Data Table: AI/ML Predicted Properties for this compound Derivatives (Illustrative)

Derivative IDPredicted Uranyl Affinity (Log K)Predicted Selectivity Ratio (U/Pb)AI Model Confidence Score
This compound-A7.510000.92
This compound-B8.115000.88
This compound-C6.98000.95

It is important to note that specific detailed research findings or data tables on the application of artificial intelligence and machine learning for the discovery and mechanism elucidation of this compound are not publicly available.

Future Directions and Uncharted Research Territory for Eth 295

Identification of Novel Biological Roles and Applications for ETH 295

The exploration of new biological functions for this compound is a primary objective for future research. While current understanding has linked it to specific pathways, its broader influence on cellular and systemic processes is largely unknown. High-throughput screening assays, coupled with phenotypic screening in diverse cellular models, could unveil previously unrecognized biological activities. For instance, investigating its effects on pathways related to cellular senescence, autophagy, and immunomodulation may reveal novel therapeutic applications. Furthermore, exploring its potential role in developmental biology and regenerative medicine could open up entirely new fields of use. A systematic approach to screening this compound against a wide array of biological targets will be instrumental in identifying these new roles.

Development of Advanced Experimental Models and Platforms for this compound Research

To gain deeper insights into the in vivo relevance of this compound, the development of more sophisticated experimental models is crucial. The limitations of current in vitro and simple in vivo models necessitate a move towards more complex systems that better recapitulate human physiology and disease. The use of organoid cultures, patient-derived xenografts, and genetically engineered animal models will provide a more nuanced understanding of how this compound functions in a complex biological environment. Additionally, the creation of specific biomarker assays and advanced imaging techniques will be essential for tracking the compound's distribution, target engagement, and downstream effects in these advanced models.

Integration of Multi-Disciplinary Data for Holistic Understanding of this compound Action

A truly comprehensive understanding of this compound will only be achieved through the integration of data from multiple disciplines. This includes combining findings from genomics, proteomics, metabolomics, and structural biology. A systems biology approach, where large datasets are computationally modeled, can help to construct a holistic picture of the compound's mechanism of action and its network of interactions. Collaborative efforts between chemists, biologists, computational scientists, and clinicians will be vital to synergize these diverse data streams and translate fundamental discoveries into meaningful biological insights. This integrated approach will be key to understanding the full spectrum of this compound's biological impact.

Addressing Unexplored Molecular Pathways and Off-Target Interactions of this compound

A critical area for future investigation is the characterization of previously unexplored molecular pathways affected by this compound. While its primary targets may be known, the full cascade of downstream signaling events remains to be elucidated. Techniques such as phosphoproteomics and transcriptomics can map out the broader signaling networks modulated by the compound. Equally important is the systematic identification and validation of potential off-target interactions. nih.gov A thorough understanding of these off-target effects is essential for a complete safety and efficacy profile. nih.gov Computational approaches, such as the Off-Target Safety Assessment (OTSA), can predict potential off-target interactions, which can then be experimentally validated. nih.gov This will not only clarify the compound's mechanism of action but also anticipate potential side effects and inform the development of more specific derivatives.

Q & A

Q. What experimental models are commonly used to study NLRP3 inflammasome activation in autoinflammatory diseases?

Methodological Answer: NLRP3 inflammasome activation is studied using murine models of viral myocarditis and human endomyocardial biopsy (EMB) samples. In mice, NLRP3 upregulation is observed in cardiomyocytes and macrophages during inflammation, validated via immunohistochemistry and cytokine profiling (e.g., IL-1β levels) . Human EMB samples from acute lymphocytic myocarditis patients show ASC/caspase-1 aggregates, correlating with systolic dysfunction severity .

Q. How are IL-1 inhibitors validated in preclinical studies for autoinflammatory conditions?

Methodological Answer: Preclinical validation involves administering recombinant IL-1 receptor antagonist (IL-1Ra) or selective inhibitors (e.g., anakinra) in animal models. For example, IL-1Ra reduced myocardial inflammation and mortality in murine myocarditis models, assessed via histopathology and survival curves . Human trials then prioritize dose optimization and safety profiling using phase I/II studies .

Q. What criteria define idiopathic recurrent pericarditis in clinical research?

Methodological Answer: Diagnosis requires exclusion of infectious etiologies and systemic autoimmune disorders. ESC guidelines emphasize recurrent episodes (>2) of pericarditis with elevated CRP and pericardial effusion. Biomarkers like ASC speck formation in leukocytes are used to confirm inflammasome activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between IL-1 inhibitors (e.g., anakinra vs. canakinumab) for recurrent pericarditis?

Methodological Answer: Contradictions arise from heterogeneous trial designs. Anakinra’s efficacy is supported by randomized trials (e.g., 83% relapse-free survival at 1 year ), while canakinumab data rely on smaller case series. Resolution requires head-to-head comparative RCTs with standardized endpoints (e.g., time-to-relapse, CRP normalization) and biomarker stratification (e.g., IL-18 levels) .

Q. What experimental approaches elucidate the role of ubiquitination in NLRP3 inflammasome regulation?

Methodological Answer: Ubiquitination’s impact is studied via CRISPR-mediated knockout of ubiquitin ligases (e.g., TRAF3) in macrophage cell lines, followed by LPS/ATP stimulation. Inflammasome activation is quantified via Western blot (caspase-1 cleavage) and ELISA (IL-1β secretion). Confocal microscopy visualizes ASC speck formation under ubiquitination-deficient conditions .

Q. How should researchers design trials to evaluate NLRP3 inhibitors (e.g., tranilast) in severe COVID-19 patients?

Methodological Answer: Phase II/III trials must stratify patients by baseline IL-1β/IL-18 levels and disease severity (e.g., PaO2/FiO2 ratio). Primary endpoints include mortality reduction and cytokine storm mitigation. Adaptive trial designs allow incorporation of emerging biomarkers (e.g., SARS-CoV-2 viral load) .

Methodological and Ethical Considerations

Q. What strategies ensure ethical data sharing in multicenter studies on autoinflammatory therapies?

Methodological Answer: Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles with centralized repositories (e.g., EMBL-EBI). Anonymize patient data using unique identifiers and obtain explicit consent for secondary use. Compliance with GDPR and institutional review board (IRB) protocols is mandatory .

Q. How can conflicting results between animal models and human trials for IL-1 blockade be systematically analyzed?

Methodological Answer: Conduct meta-analyses comparing preclinical outcomes (e.g., murine survival rates) with clinical trial data (e.g., relapse incidence). Adjust for interspecies differences using in vitro human organoid models to validate mechanisms (e.g., inflammasome priming in patient-derived macrophages) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing cytokine level variability in longitudinal autoinflammatory studies?

Methodological Answer: Use mixed-effects models to account for repeated measures and individual variability. Non-parametric tests (e.g., Friedman test) assess cytokine trends over time. Machine learning (e.g., cluster analysis) identifies patient subgroups with distinct cytokine profiles .

Q. How should researchers address publication bias in meta-analyses of IL-1 inhibitor trials?

Methodological Answer: Utilize funnel plots and Egger’s regression to detect bias. Include grey literature (e.g., clinicaltrials.gov entries) and apply trim-and-fill methods to adjust effect sizes. Sensitivity analyses exclude low-quality studies (e.g., those lacking blinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETH 295
Reactant of Route 2
Reactant of Route 2
ETH 295

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.